Osthol hydrate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Osthol hydrate exhibits notable anti-cancer effects across various cell lines. Research has demonstrated its ability to induce apoptosis and inhibit cell cycle progression in human leukemia and cervical cancer cells. Specifically, osthol has been shown to reduce cell viability by over 50% in several cancer types, including lung adenocarcinoma and breast cancer .

Osteogenic Activities

This compound has been recognized for its osteogenic properties, making it a potential therapeutic agent for osteoporosis. Studies indicate that it promotes osteoblast proliferation and differentiation through mechanisms involving the Wnt/β-catenin signaling pathway .

In Vivo Studies

- In ovariectomized rat models, osthol significantly prevented cancellous bone loss due to estrogen deficiency, improving bone mineral density (BMD) and biomechanical properties .

- Local injection of osthol in mouse calvaria resulted in increased new bone formation .

Table 1: Effects of Osthol on Osteoblast Activity

| Study Reference | Dose | Observed Effect |

|---|---|---|

| Li et al., 2002 | 9 mg/kg | Prevented bone loss in OVX rats |

| Tang et al., 2010 | 5 mg/kg/day | Increased BMD and biomechanical properties |

| Jia et al., 2016 | Varies | Enhanced ALP activity in Saos-2 cells |

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in models of cerebral ischemia and neurodegeneration. Research indicates that osthol pretreatment can reduce brain infarct volume and improve neurological outcomes following ischemic events .

Mechanisms of Neuroprotection

- Osthol protects neural cells from oxidative stress and apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's disease .

- It enhances neuronal survival during oxygen-glucose deprivation scenarios .

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNFα, contributing to its therapeutic potential in inflammatory diseases .

Metabolic Applications

Recent studies have highlighted osthol's role in metabolic regulation, particularly regarding hyperuricemia. Osthol inhibits urate uptake via URAT1 transporters, suggesting its potential as a treatment for gout and related conditions .

Table 2: Effects of Osthol on Metabolic Disorders

| Study Reference | Condition | Mechanism |

|---|---|---|

| Basile et al., 2009 | Hyperuricemia | Inhibition of URAT1 transporter |

| Zhang et al., 2020 | Osteoporosis | Promotion of osteoblast differentiation |

Mecanismo De Acción

Target of Action

It has been suggested that osthol hydrate may interact with various proteins and enzymes involved in cellular proliferation, apoptosis, survival, cancer progression, and recurrence .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been suggested that this compound can competitively bind to certain proteins and interact with specific residues to form hydrogen bonds . These interactions can affect various cellular processes, leading to changes in cell behavior.

Biochemical Pathways

This compound appears to influence several biochemical pathways. It has been reported to promote neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and PI3k/Akt signaling pathways . These pathways play crucial roles in cell proliferation, apoptosis, and metabolism, and their modulation can have significant downstream effects.

Pharmacokinetics

This compound, like many other coumarin derivatives, has low solubility in water and low oral bioavailability . These properties can limit its clinical application. Encapsulation in certain polymeric micelles has been shown to improve its pharmacokinetic properties, including increased area under the curve and decreased clearance values .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . In terms of antitumor effects, it has been suggested to inhibit proliferation, promote apoptosis, induce cell cycle arrest, inhibit migration and invasion, overcome chemoresistance, induce the production of reactive oxygen species, promote antitumor immune responses, trigger DNA damage, and induce autophagy and pyroptosis .

Análisis Bioquímico

Biochemical Properties

Osthol hydrate interacts with various enzymes, proteins, and other biomolecules. It has been suggested to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested to suppress cancer cell growth and induce apoptosis . The detailed molecular mechanisms are still being explored.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have reported its protective and therapeutic effects in different cancers, including ovarian, cervical, colon, and prostate cancers

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Osthol hydrate can be synthesized through various methods, including extraction from natural sources and total synthesis. The extraction process involves isolating the compound from plants like Cnidium monnieri and Angelica pubescens . Total synthesis methods often involve the use of coumarin as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. Advanced techniques such as hydrodistillation, solvent extraction, and chromatography are employed to obtain high-purity this compound . Additionally, synthetic methods are optimized for scalability, ensuring consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: Osthol hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various hydroxylated, methoxylated, and acetylated derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Comparación Con Compuestos Similares

Osthol hydrate is unique among coumarin derivatives due to its diverse biological activities and potential therapeutic applications . Similar compounds include:

Esculetin: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory properties.

Scopoletin: Another coumarin derivative known for its anti-inflammatory and antimicrobial activities.

Compared to these compounds, this compound exhibits a broader range of biological activities and has shown greater potential in medicinal research .

Actividad Biológica

Osthol hydrate, a natural coumarin derivative primarily found in Cnidium monnieri and Heracleum moellendorffii, exhibits a wide array of biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of Biological Activities

This compound has been extensively studied for its diverse biological activities, including:

- Anti-inflammatory Effects : Osthol has shown significant anti-inflammatory properties in various models, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Neuroprotective Activity : Research indicates that osthol can protect neuronal cells from damage due to oxidative stress and inflammation.

- Osteogenic Properties : It promotes osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis.

- Anticancer Effects : Osthol exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

The pharmacological effects of osthol are mediated through several mechanisms:

-

Modulation of Signaling Pathways : Osthol influences multiple signaling pathways, including:

- Wnt/β-catenin signaling : Enhances osteogenic differentiation in bone marrow stem cells (BMSCs) by promoting the expression of osteogenic markers like Runx-2 and OCN .

- NF-κB pathway : Inhibits NF-κB activation, leading to reduced inflammation .

- cAMP and cGMP levels : Osthol modulates these cyclic nucleotides, affecting various cellular processes .

- Antioxidant Activity : Osthol exhibits potent antioxidant properties, reducing oxidative stress markers and enhancing the body's antioxidant defense mechanisms .

- Pharmacokinetics : Studies show that osthol is rapidly metabolized in the liver, affecting its bioavailability. Co-administration with borneol has been shown to enhance its absorption and plasma concentration significantly .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on rats with traumatic brain injury demonstrated that treatment with this compound significantly improved neurological outcomes. The mechanism involved the reduction of oxidative stress markers and inflammation in brain tissue. This suggests its potential use in treating neurodegenerative diseases .

Case Study: Osteoporosis Treatment

In an experimental model of osteoporosis, this compound was administered at doses of 5 mg/kg/day. Results showed a significant increase in bone mineral density (BMD) and improved biomechanical properties compared to control groups. The compound's ability to stimulate new bone formation was attributed to its action on osteoblasts via the Wnt/β-catenin signaling pathway .

Propiedades

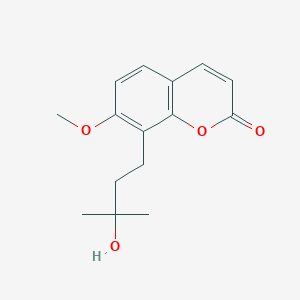

IUPAC Name |

8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGJNTORCNKCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.